molecular formula C9H12F3N3O2 B2775041 Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate CAS No. 2247207-31-2

Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate

Cat. No. B2775041
CAS RN: 2247207-31-2
M. Wt: 251.209
InChI Key: QDTBEUWWBKPTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as MTAPA and is a member of the pyrazole family of compounds.

Mechanism of Action

The mechanism of action of MTAPA is not fully understood, but it is believed to act by inhibiting key enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, and thymidylate synthase, an enzyme involved in the synthesis of thymidine.
Biochemical and Physiological Effects:
MTAPA has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, MTAPA has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G1 phase. It has also been shown to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

MTAPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity, making it a safe compound to use in in vitro and in vivo experiments. However, MTAPA has some limitations, including its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on MTAPA. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to elucidate its mechanism of action and to identify other enzymes that it may inhibit. MTAPA may also have potential applications in the development of new antimicrobial agents.

Synthesis Methods

MTAPA can be synthesized through a multistep process that involves the reaction of 5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid with methylamine and acetic anhydride. The resulting product is purified through recrystallization to obtain MTAPA in its pure form.

Scientific Research Applications

MTAPA has been the subject of several studies due to its potential applications in medicinal chemistry. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. Additionally, MTAPA has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-6-7(13-4-8(16)17-2)3-14-15(6)5-9(10,11)12/h3,13H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTBEUWWBKPTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate

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